molecular formula C23H26FN3O4 B2719428 N-{[1-(2-fluorobenzoyl)piperidin-4-yl]methyl}-N'-(2-methoxy-5-methylphenyl)ethanediamide CAS No. 1235383-09-1

N-{[1-(2-fluorobenzoyl)piperidin-4-yl]methyl}-N'-(2-methoxy-5-methylphenyl)ethanediamide

Cat. No.: B2719428
CAS No.: 1235383-09-1
M. Wt: 427.476
InChI Key: QGBOYLJSBKHWPQ-UHFFFAOYSA-N
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Description

N-{[1-(2-fluorobenzoyl)piperidin-4-yl]methyl}-N'-(2-methoxy-5-methylphenyl)ethanediamide is a complex organic compound that has garnered interest in various fields of scientific research This compound features a piperidine ring substituted with a 2-fluorobenzoyl group and an oxalamide linkage to a 2-methoxy-5-methylphenyl group

Scientific Research Applications

N-{[1-(2-fluorobenzoyl)piperidin-4-yl]methyl}-N'-(2-methoxy-5-methylphenyl)ethanediamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological disorders due to its piperidine moiety.

    Material Science: Its unique structure makes it a candidate for the development of novel polymers and materials with specific properties.

    Biological Studies: It can be used as a probe to study various biological pathways and interactions, especially those involving fluorinated compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[1-(2-fluorobenzoyl)piperidin-4-yl]methyl}-N'-(2-methoxy-5-methylphenyl)ethanediamide typically involves multiple steps:

    Formation of the Piperidine Intermediate: The piperidine ring is first synthesized and functionalized with a 2-fluorobenzoyl group. This step often involves the use of a base such as sodium hydride (NaH) and a fluorobenzoyl chloride in an aprotic solvent like dimethylformamide (DMF).

    Oxalamide Formation: The intermediate is then reacted with oxalyl chloride to form the oxalamide linkage. This reaction is usually carried out in the presence of a base such as triethylamine (TEA) to neutralize the hydrochloric acid byproduct.

    Final Coupling: The final step involves coupling the oxalamide intermediate with 2-methoxy-5-methylphenylamine. This step is typically performed under mild conditions using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) in an inert atmosphere.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-{[1-(2-fluorobenzoyl)piperidin-4-yl]methyl}-N'-(2-methoxy-5-methylphenyl)ethanediamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The carbonyl groups in the oxalamide linkage can be reduced to form amines.

    Substitution: The fluorine atom on the benzoyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a catalyst such as palladium on carbon (Pd/C).

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted benzoyl derivatives.

Mechanism of Action

The mechanism of action of N-{[1-(2-fluorobenzoyl)piperidin-4-yl]methyl}-N'-(2-methoxy-5-methylphenyl)ethanediamide is not fully understood but is believed to involve interactions with specific molecular targets such as enzymes or receptors. The fluorobenzoyl group may enhance binding affinity through halogen bonding, while the piperidine ring can interact with hydrophobic pockets in the target protein. The oxalamide linkage provides structural rigidity, which may be crucial for its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • N1-((1-(2-chlorobenzoyl)piperidin-4-yl)methyl)-N2-(2-methoxy-5-methylphenyl)oxalamide
  • N1-((1-(2-bromobenzoyl)piperidin-4-yl)methyl)-N2-(2-methoxy-5-methylphenyl)oxalamide

Uniqueness

N-{[1-(2-fluorobenzoyl)piperidin-4-yl]methyl}-N'-(2-methoxy-5-methylphenyl)ethanediamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance metabolic stability and membrane permeability, making this compound potentially more effective in biological applications compared to its chloro- or bromo-substituted analogs.

Properties

IUPAC Name

N-[[1-(2-fluorobenzoyl)piperidin-4-yl]methyl]-N'-(2-methoxy-5-methylphenyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26FN3O4/c1-15-7-8-20(31-2)19(13-15)26-22(29)21(28)25-14-16-9-11-27(12-10-16)23(30)17-5-3-4-6-18(17)24/h3-8,13,16H,9-12,14H2,1-2H3,(H,25,28)(H,26,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGBOYLJSBKHWPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)C(=O)NCC2CCN(CC2)C(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26FN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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